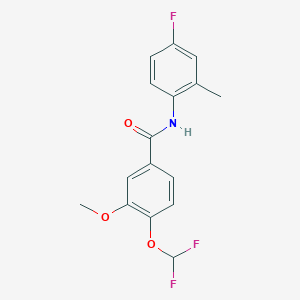![molecular formula C16H21N5O2 B279870 3-CYCLOPENTYL-N~1~-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE](/img/structure/B279870.png)
3-CYCLOPENTYL-N~1~-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPENTYL-N~1~-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a methoxy group, and a tetraazolyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-N~1~-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentyl group, the introduction of the methoxy group, and the synthesis of the tetraazolyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYL-N~1~-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-CYCLOPENTYL-N~1~-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-N~1~-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopentyl-N-[3-methoxy-5-(1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide
- 3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]butanamide
Uniqueness
Compared to similar compounds, 3-CYCLOPENTYL-N~1~-[3-METHOXY-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PROPANAMIDE exhibits unique structural features that may confer distinct chemical and biological properties. Its specific combination of functional groups and molecular architecture makes it a valuable compound for various research applications.
This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully understand its potential and to explore new applications in science and industry.
Properties
Molecular Formula |
C16H21N5O2 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
3-cyclopentyl-N-[3-methoxy-5-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H21N5O2/c1-23-15-9-13(8-14(10-15)21-11-17-19-20-21)18-16(22)7-6-12-4-2-3-5-12/h8-12H,2-7H2,1H3,(H,18,22) |
InChI Key |
LOLOMNWJVUMOSO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)CCC2CCCC2)N3C=NN=N3 |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CCC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B279790.png)

![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)
![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)

![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
